molecular formula C8H5N3S B1300473 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile CAS No. 439108-81-3

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile

Cat. No.: B1300473
CAS No.: 439108-81-3
M. Wt: 175.21 g/mol
InChI Key: VPAIWWAIPXYULB-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound that features both a thiazole and a pyrrole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The thiazole ring is known for its presence in various natural products and pharmaceuticals, while the pyrrole ring is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile typically involves the formation of the thiazole ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of a thioamide with an α-halo ketone to form the thiazole ring. This intermediate can then be reacted with a nitrile-containing pyrrole derivative under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .

Scientific Research Applications

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

  • 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboxamide
  • 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid
  • 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-methanol

Uniqueness: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile is unique due to the presence of the nitrile group, which can participate in various chemical reactions and enhance the compound’s biological activity. This makes it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-6-7-2-1-4-11(7)8-10-3-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAIWWAIPXYULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C#N)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363131
Record name 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439108-81-3
Record name 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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